molecular formula C9H15NO3 B3280488 2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 716362-44-6

2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B3280488
CAS RN: 716362-44-6
M. Wt: 185.22 g/mol
InChI Key: HSZWGVYHRFLVDX-UHFFFAOYSA-N
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Description

“2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid” is a derivative of cyclohexanecarboxylic acid . Cyclohexanecarboxylic acid is the carboxylic acid of cyclohexane and is a colorless oil that crystallizes near room temperature . It exhibits the reactions typical of carboxylic acids .


Synthesis Analysis

Carboxylic acids can be converted to acid chlorides by reaction with thionyl chloride (SOCl2). During the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety which is a better leaving group . Also, during a DCC amide coupling, the OH of a carboxylic acid is made into a good leaving group which can then be replaced by an amine during nucleophilic acyl substitution .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, the parent compound of “2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid”, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be converted to acid chlorides, acid anhydrides, esters, and amides through nucleophilic acyl substitution .

properties

IUPAC Name

2-(methylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWGVYHRFLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656124
Record name 2-(Methylcarbamoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716362-44-6
Record name 2-(Methylcarbamoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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